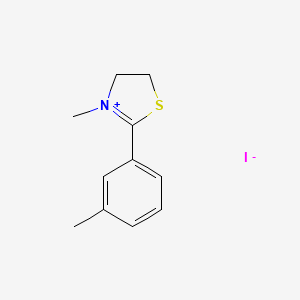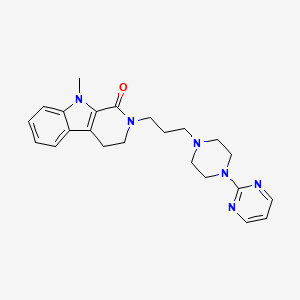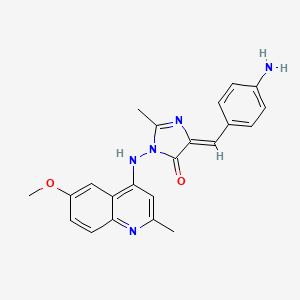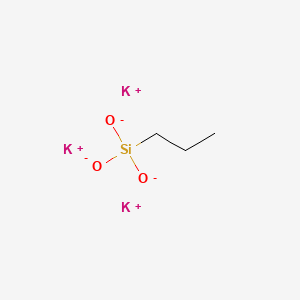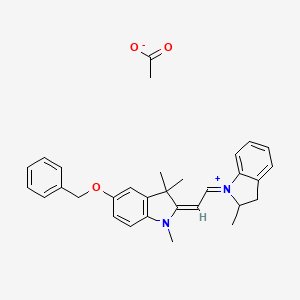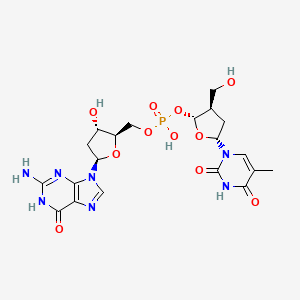
Thymidylyl-(3',5')-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidylyl-(3’,5’)-2’-deoxyguanosine is a dinucleotide composed of thymidine and deoxyguanosine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of deoxyguanosine. This compound is a part of the DNA structure and plays a crucial role in various biological processes, including DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thymidylyl-(3’,5’)-2’-deoxyguanosine typically involves the coupling of thymidine and deoxyguanosine monomers. One common method is the phosphoramidite approach, where protected nucleosides are sequentially coupled using phosphoramidite chemistry. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and activators like tetrazole. The final product is then deprotected and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of thymidylyl-(3’,5’)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are employed to achieve high-throughput synthesis. The process involves the use of solid-phase synthesis techniques, where nucleosides are attached to a solid support and sequentially coupled. After synthesis, the product is cleaved from the solid support, deprotected, and purified.
Análisis De Reacciones Químicas
Types of Reactions
Thymidylyl-(3’,5’)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized nucleotides, which are important in studying oxidative DNA damage.
Reduction: Although less common, reduction reactions can modify the nucleobases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Conditions vary depending on the target site, but common reagents include alkyl halides and nucleophiles like thiols.
Major Products Formed
Oxidation: Oxidized nucleotides such as 8-oxo-deoxyguanosine.
Reduction: Reduced forms of nucleobases.
Substitution: Modified nucleotides with substituted groups at specific positions.
Aplicaciones Científicas De Investigación
Thymidylyl-(3’,5’)-2’-deoxyguanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding DNA replication, repair, and transcription processes.
Medicine: Investigated for its potential in gene therapy and as a biomarker for DNA damage.
Industry: Utilized in the development of diagnostic tools and synthetic biology applications.
Mecanismo De Acción
The mechanism by which thymidylyl-(3’,5’)-2’-deoxyguanosine exerts its effects involves its incorporation into DNA. It participates in the formation of the DNA double helix, where it pairs with complementary nucleotides through hydrogen bonding. This compound is also involved in DNA repair mechanisms, where it helps maintain genomic stability by participating in the repair of damaged DNA.
Comparación Con Compuestos Similares
Similar Compounds
Thymidylyl-(3’,5’)-thymidine: Another dinucleotide with thymidine at both ends.
Deoxyadenylyl-(3’,5’)-deoxyguanosine: A dinucleotide with adenine and guanine bases.
Cytidylyl-(3’,5’)-deoxyguanosine: A dinucleotide with cytosine and guanine bases.
Uniqueness
Thymidylyl-(3’,5’)-2’-deoxyguanosine is unique due to its specific base pairing properties and its role in DNA repair mechanisms. Its ability to form stable hydrogen bonds with complementary bases makes it essential for maintaining the integrity of the DNA double helix.
Propiedades
Número CAS |
4251-20-1 |
|---|---|
Fórmula molecular |
C20H26N7O11P |
Peso molecular |
571.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1 |
Clave InChI |
IBIDWGFEZKUPJD-FJLHAGFDSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




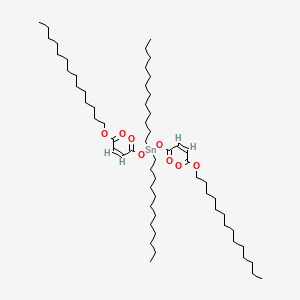
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)





